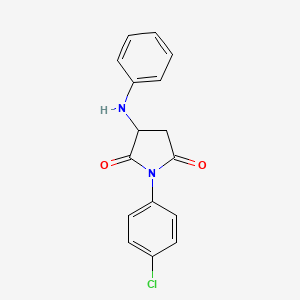
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that is widely used in scientific research. It is also known as rotenone, and its molecular formula is C23H22ClNO3. This compound is a natural pesticide that is obtained from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia.
Mécanisme D'action
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of the mitochondrial complex I enzyme. This inhibition leads to the accumulation of ROS, which can cause oxidative stress and mitochondrial dysfunction. The accumulation of ROS can also lead to the activation of several signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione include the induction of oxidative stress and mitochondrial dysfunction. These effects can be used to study the role of oxidative stress and mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be used to study the role of these processes in various diseases. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione in scientific research. One direction is the study of the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new drugs that target mitochondrial complex I, which may have therapeutic potential in the treatment of various diseases.
Applications De Recherche Scientifique
3-anilino-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several applications in scientific research. It is commonly used as a mitochondrial complex I inhibitor, which means that it inhibits the activity of the enzyme complex I in the mitochondrial electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), which can be used to study oxidative stress and mitochondrial dysfunction.
Propriétés
IUPAC Name |
3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIUACOFFFSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3861216.png)
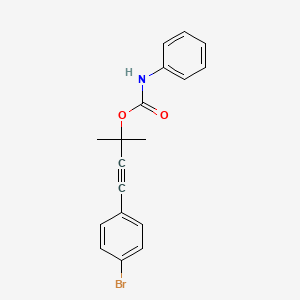
![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
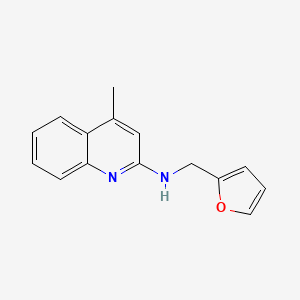
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)

![N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B3861300.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
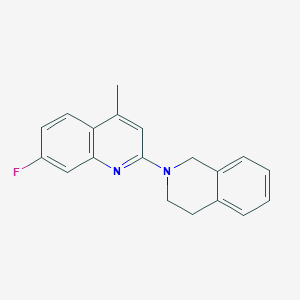
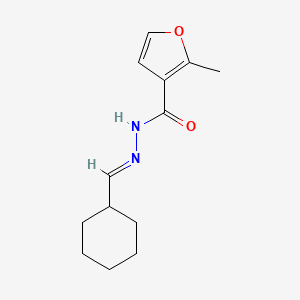
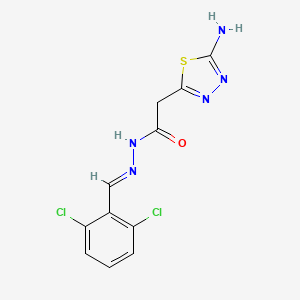
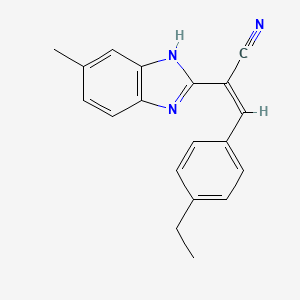
![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)